molecular formula C10H11N3O B8586509 1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole

1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole

Cat. No. B8586509
M. Wt: 189.21 g/mol
InChI Key: YJLKWOUUWOBRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2,3,4-Tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-ol

InChI

InChI=1S/C10H11N3O/c14-7-5-11-10-12-8-3-1-2-4-9(8)13(10)6-7/h1-4,7,14H,5-6H2,(H,11,12)

InChI Key

YJLKWOUUWOBRRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C3=CC=CC=C3N=C2N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.33 g. (0.01 moles) of 2-amino-benzimidazole are dissolved in 100 ml. of alcohol, and 0.4 g. (0.01 moles) of sodium hydroxide dissolved in 5 ml. of water are added to the mixture, followed by the addition of 0.92 g. (0.01 moles) of epichlorohydrine. The reaction mixture is boiled for about 3 hours. The reaction is completed when the inorganic salt ceases to separate. The separated sodium chloride is filtered off, washed with 2 × 5 ml. of alcohol, and the combined filtrate and wash is evaporated to dryness. 1.8 g. (80%) of white, crystalline 1,2,3,4-tetrahydro-3-hydroxy-pyrimido[1,2-a]benzimidazole are obtained; m.p.: 158°-160°C (heating rate: 4°C/min.).
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